molecular formula C10H8N2O2S B11992736 N'-(2-thienylmethylene)-2-furohydrazide

N'-(2-thienylmethylene)-2-furohydrazide

Cat. No.: B11992736
M. Wt: 220.25 g/mol
InChI Key: MRSRGTIMUBUDFE-YRNVUSSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE typically involves the condensation of furan-2-carboxylic acid hydrazide with thiophene-2-carboxaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE is unique due to its specific combination of furan and thiophene rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C10H8N2O2S/c13-10(9-4-1-5-14-9)12-11-7-8-3-2-6-15-8/h1-7H,(H,12,13)/b11-7+

InChI Key

MRSRGTIMUBUDFE-YRNVUSSQSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=CS2

Origin of Product

United States

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